2,4-Dibromo-6-isopropylaniline
Overview
Description
2,4-Dibromo-6-isopropylaniline is an organic compound with the molecular formula C9H11Br2N It is characterized by the presence of two bromine atoms and an isopropyl group attached to an aniline ring
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-6-isopropylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and activity within the body .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been found to inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, such as increased oxidative stress and reduced cell viability . In in vitro studies, the effects of this compound can be observed within hours of exposure, while in in vivo studies, the effects may take days or weeks to manifest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxic effects at high doses include liver and kidney damage, as well as neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates that can further interact with other biomolecules. The metabolism of this compound can affect metabolic flux and alter the levels of metabolites within cells . Additionally, this compound can interact with cofactors such as glutathione, which plays a role in detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can bind to proteins such as albumin, affecting its localization and accumulation within tissues . The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its effects on cellular processes . For example, the localization of this compound to the mitochondria can lead to the generation of reactive oxygen species and the induction of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-isopropylaniline typically involves the bromination of 6-isopropylaniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the aniline ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Production of quinones or other oxidized aromatic compounds.
Reduction: Generation of dehalogenated aniline derivatives.
Scientific Research Applications
2,4-Dibromo-6-isopropylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-isopropylaniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of bromine atoms can enhance its reactivity and binding affinity to target molecules, influencing its biological activity.
Comparison with Similar Compounds
2,4-Dibromoaniline: Lacks the isopropyl group, making it less sterically hindered.
2,6-Dibromo-4-isopropylaniline: Differently substituted, affecting its reactivity and applications.
2,4-Dichloro-6-isopropylaniline: Chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness: 2,4-Dibromo-6-isopropylaniline is unique due to the specific positioning of bromine atoms and the isopropyl group, which confer distinct steric and electronic effects. These structural features influence its reactivity, making it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
2,4-dibromo-6-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHDLUSXGDARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529196 | |
Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-45-1 | |
Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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